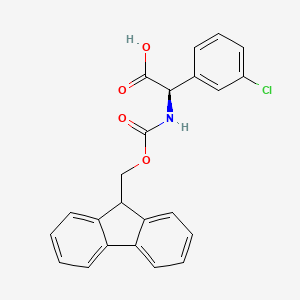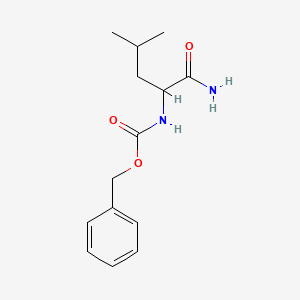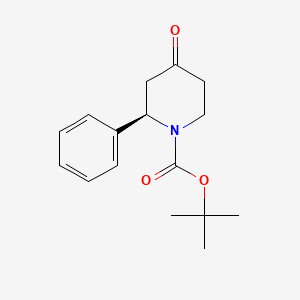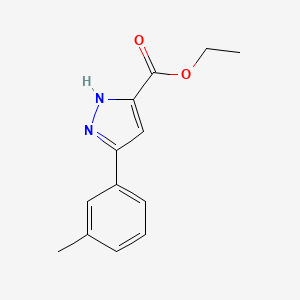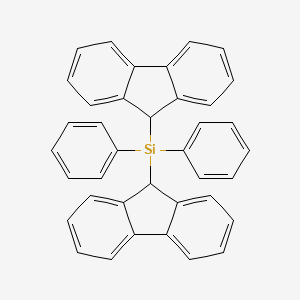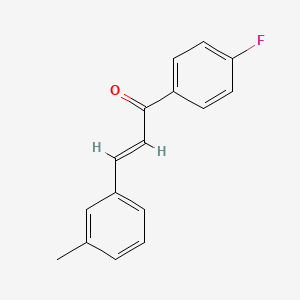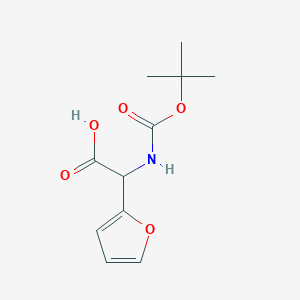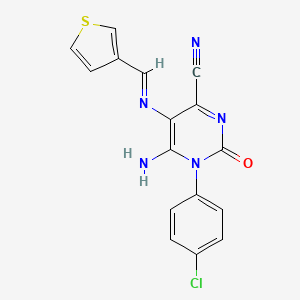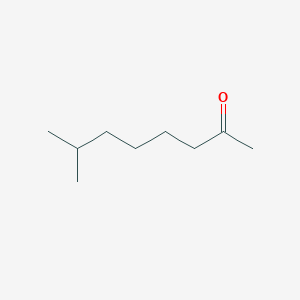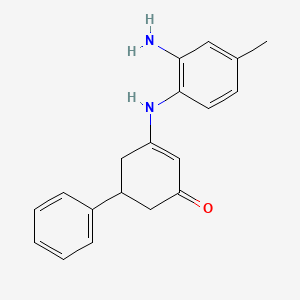
3-((2-Amino-4-methylphenyl)amino)-5-phenylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Amino-4-methylphenyl)amino)-5-phenylcyclohex-2-en-1-one (hereafter referred to as Compound A) is a cyclic compound composed of two aromatic rings and an amine group. The compound has been studied extensively due to its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied extensively as it has potential applications in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, and has been found to suppress the production of pro-inflammatory cytokines. Additionally, Compound A has been studied for its potential as an antiviral agent, and has been found to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus.
Wirkmechanismus
The exact mechanism of action of Compound A is not yet fully understood. However, it is believed that the compound acts by binding to certain receptors on the surface of cells and blocking their activity. This in turn prevents the cells from producing pro-inflammatory cytokines and inhibits the replication of certain viruses.
Biochemical and Physiological Effects
Compound A has been found to have anti-inflammatory and antiviral effects. In addition, Compound A has been found to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells. Furthermore, Compound A has been found to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of Compound A is relatively straightforward and can be achieved in a few steps. Additionally, the compound has been found to have several beneficial effects, including anti-inflammatory, antiviral, and anti-cancer effects. However, it is important to note that the exact mechanism of action of Compound A is not yet fully understood, and further research is needed in order to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions for Compound A. One potential direction is to investigate its effects on other types of cancer cells, as well as its potential as an anti-cancer drug. Additionally, further research could be done to investigate the exact mechanism of action of Compound A, as well as its potential as an antiviral drug. Finally, further research could be done to investigate the potential of Compound A as an antioxidant, as well as its potential to protect cells from damage caused by free radicals.
Synthesemethoden
Compound A is synthesized through a series of reactions. The first step is the condensation of 2-amino-4-methylphenol with 5-phenylcyclohexanone to form a Schiff base. This is followed by the reduction of the Schiff base using sodium borohydride, which yields Compound A. The synthesis of Compound A is relatively straightforward and can be achieved in a few steps.
Eigenschaften
IUPAC Name |
3-(2-amino-4-methylanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-7-8-19(18(20)9-13)21-16-10-15(11-17(22)12-16)14-5-3-2-4-6-14/h2-9,12,15,21H,10-11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEIJNWVVRXGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)
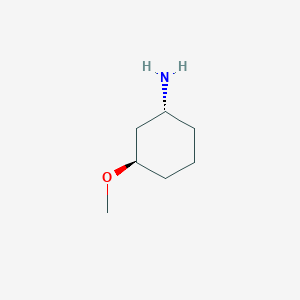
![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)
![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
